![molecular formula C21H23NO3 B367211 1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione CAS No. 797780-76-8](/img/structure/B367211.png)

1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

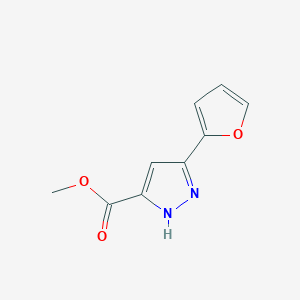

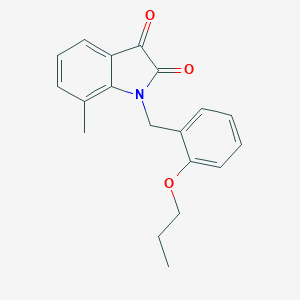

“1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione” is a chemical compound with the molecular formula C21H23NO3 . It is a derivative of indole, a heterocyclic compound that is prevalent in many important synthetic drug molecules .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring attached to a propyl chain, which is further connected to a tert-butylphenoxy group . The exact 3D structure may require further computational or experimental analysis for confirmation.Physical and Chemical Properties Analysis

The average mass of “this compound” is 337.412 Da, and its monoisotopic mass is 337.167786 Da . More detailed physical and chemical properties may require further investigation.科学的研究の応用

Synthesis and Structural Characterization

Isatin Acylhydrazones with Sterically Hindered Phenolic Fragments : A study focused on the synthesis and structural determination of isatin acylhydrazones, closely related to the chemical . These compounds were synthesized via condensation reactions and characterized using NMR spectroscopy and X-ray diffraction, revealing their potential for further chemical modifications and applications in material science (Nugumanova et al., 2009).

Radical Coupling Synthesis of Indoline-2,3-diones : Another relevant study described a novel, metal-free synthesis method for indoline-2,3-diones, which are structurally similar to the compound of interest. This method involves a radical-coupling reaction, offering a straightforward approach to creating these compounds without the need for metal catalysts, highlighting their potential in green chemistry applications (Ying et al., 2017).

Potential Applications

Anticorrosion and Antibacterial Properties : Research into indole-2,3-dione derivatives has identified their applications in anticorrosion and antibacterial treatments. Specifically, one study evaluated the structure and effectiveness of a morpholinomethyl derivative of indoline-2,3-dione, demonstrating its utility in protecting metals against corrosion and inhibiting bacterial growth, suggesting applications in material preservation and antimicrobial coatings (Miao, 2014).

Chemosensor Development : Indole-2,3-diones have been investigated for their utility as chemosensors, particularly for detecting metal ions like Fe3+. These compounds exhibit significant changes in their UV-Vis absorption spectra upon binding with specific ions, indicating their potential as selective and sensitive tools for metal ion detection in environmental and biomedical contexts (Fahmi et al., 2019).

将来の方向性

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, altering the target’s function and leading to the observed effects .

Biochemical Pathways

Indole derivatives are known to influence a wide array of pathways due to their broad-spectrum biological activities . These pathways often involve the targets that the compounds bind to, and the downstream effects can include a variety of cellular responses .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives have been studied, and these compounds are generally known to have good bioavailability . The specific properties of this compound may vary based on its structure and the presence of the tert-butylphenoxypropyl group.

Result of Action

Given the broad range of activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity . These changes can lead to the observed biological activities of the compound .

特性

IUPAC Name |

1-[3-(4-tert-butylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-21(2,3)15-9-11-16(12-10-15)25-14-6-13-22-18-8-5-4-7-17(18)19(23)20(22)24/h4-5,7-12H,6,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPWINLYGWYVTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)

![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)

![2-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367155.png)

![2-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367158.png)

![2-{3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367160.png)

![4-chlorophenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B367161.png)